NSC-658497 NSC-658497 NSC-658497 is an inhibitor of SOS1-Ras interaction. It acts by dose-dependently inhibiting SOS1 GEF activity.
Brand Name: Vulcanchem
CAS No.: 909197-38-2
VCID: VC0537747
InChI: InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9-
SMILES: C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2
Molecular Formula: C20H10N2O6S2
Molecular Weight: 438.42

NSC-658497

CAS No.: 909197-38-2

Cat. No.: VC0537747

Molecular Formula: C20H10N2O6S2

Molecular Weight: 438.42

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NSC-658497 - 909197-38-2

Specification

CAS No. 909197-38-2
Molecular Formula C20H10N2O6S2
Molecular Weight 438.42
IUPAC Name (3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione
Standard InChI InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9-
Standard InChI Key DJFUFNNDOAUACG-FUVGAYRCSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2
Appearance Solid powder

Introduction

Chemical Properties and Structure

NSC-658497 is characterized by the following chemical properties:

Basic Chemical Parameters

NSC-658497 has a molecular formula of C₂₀H₁₀N₂O₆S₂ with a molecular weight of 438.43 Da . Its Chemical Abstracts Service (CAS) registration number is 909197-38-2, and it has a predicted density of 1.66 g/cm³ . The compound contains a rhodanine core structure with specific functional groups that are critical for its biological activity .

Structural Features and Active Moieties

The structure of NSC-658497 contains several key components that contribute to its inhibitory function:

  • A rhodanine or analogous hydantoin core moiety

  • A benzopyran moiety that maps to a hydrophobic cavity in the SOS1 catalytic site

  • A nitrophenyl group that may interact with the polar residue Y912 in SOS1

Structure-activity relationship studies have demonstrated that modifications to these components significantly affect the inhibitory potency of the compound. For instance, eliminating the benzene ring while retaining the same pyran substitutions (Compound A1) led to a slight increase in potency with an IC₅₀ of 10.8 μM. Deletion of the nitro function (Compound C1) resulted in a three-fold decrease in activity .

Mechanism of Action

Binding Site Determination

Alanine scanning mutagenesis has identified critical residues in the SOS1 catalytic site that are involved in binding to NSC-658497. Four single point mutants (I825A, T828A, T829A, and Y912A) completely abrogated binding to NSC-658497, with three of these (I825A, T828A, and T829A) mapping to a hydrophobic cavity in the catalytic site of SOS1 involved in Ras switch II recognition .

Interestingly, two other mutants, W809A and K814A, showed enhanced binding to NSC-658497, likely due to relieved steric hindrance and creation of a deeper pocket for accommodating the compound .

Pharmacological Effects

Cellular Signaling Modulation

In cellular models, NSC-658497 has demonstrated dose-dependent inhibition of epidermal growth factor (EGF)-stimulated Ras activation without affecting EGF receptor (EGFR) activation in NIH 3T3 mouse fibroblast cells . This inhibition of Ras activation leads to subsequent suppression of downstream signaling through:

  • The RAF-MEK-ERK1/2 signaling axis, with reduced phosphorylation of ERK1/2

  • The PI3K-AKT signaling axis, with decreased phosphorylation of AKT

These effects are consistent with the established role of Ras in regulating these two major signaling pathways critical for cell proliferation and survival.

Cancer TypeCell LineK-Ras StatusRelative Sensitivity to NSC-658497
Lung CancerHOP-92Wild-typeHigh
Lung CancerA549MutantLow
Ovarian CancerOVCAR-3Wild-typeHigh
Ovarian CancerOVAR-5MutantLow

Structure-Activity Relationship Studies

Core Structure Modifications

Extensive structure-activity relationship studies have been conducted on NSC-658497 to identify the chemical moieties essential for its inhibitory activity. These studies have revealed that:

  • The benzopyran moiety is critical for binding to the hydrophobic cavity in the SOS1 catalytic site

  • Elimination of the benzene ring while retaining the pyran substitutions can slightly increase potency

  • Saturation of the double bond linker completely abrogates activity

CompoundModificationRelative Activity
NSC-658497Original structure1.0 (reference)
Compound A1Elimination of benzene ringSlight increase (IC₅₀ = 10.8 μM)
Compound A2Retention of dicarbonyl structure lacking ring3-fold decrease
Compound A3Saturation of double bond linkerComplete loss of activity
Compound C1Deletion of nitro function3-fold decrease
Compound C2Addition of hydroxyl at ortho position3-fold decrease
Compound C3Addition of methoxy at ortho position3-fold decrease
Compound C5Addition of hydroxyl and methoxy at ortho and meta positionsSlight improvement over C1-C3
Compound C4Dimethoxy at meta and para positionsFurther loss of activity

Comparison with Other SOS1 Inhibitors

In addition to NSC-658497, other SOS1 inhibitors have been identified, including UC-773587 and UC-857993 . While all three compounds inhibit SOS1-mediated Ras activity, they do so by binding to different sites within SOS1's domain. All have been shown to inhibit EGF-stimulated Ras activation and downstream signaling in various cell lines with micromolar affinity in a concentration-dependent manner .

These compounds represent an important class of small molecule inhibitors targeting GEF-mediated GTPase signaling, offering alternative approaches to modulating Ras activity in cellular contexts where direct targeting of Ras has proven challenging.

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